molecular formula C14H13N3O3 B12621462 2,9-Dimethyl-1,10-phenanthroline;nitric acid CAS No. 921757-28-0

2,9-Dimethyl-1,10-phenanthroline;nitric acid

Cat. No.: B12621462
CAS No.: 921757-28-0
M. Wt: 271.27 g/mol
InChI Key: KAJFNTBJLQPJJT-UHFFFAOYSA-N
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Description

2,9-Dimethyl-1,10-phenanthroline is a heterocyclic organic compound known for its chelating properties. It is often used in coordination chemistry due to its ability to form stable complexes with metal ions. Nitric acid, on the other hand, is a highly corrosive and toxic strong acid commonly used in various industrial and laboratory processes. When combined, these compounds can be utilized in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,9-Dimethyl-1,10-phenanthroline can be synthesized through several methods. One common approach involves the reaction of 1,10-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of 2,9-Dimethyl-1,10-phenanthroline often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Analytical Chemistry

Copper Determination
One of the primary applications of 2,9-Dimethyl-1,10-phenanthroline is in the colorimetric determination of copper ions . It forms stable complexes with copper, enabling sensitive detection methods. The compound's ability to act as a chelating agent facilitates the extraction and quantification of copper from various samples. A miniaturized analytical system utilizing this compound has been developed for efficient copper determination using advanced software tools .

Table 1: Properties of 2,9-Dimethyl-1,10-phenanthroline in Analytical Applications

PropertyValue
SolubilitySoluble in methanol, ethanol, acetone
Chelating AbilityHigh
Colorimetric SensitivityHigh

Medicinal Chemistry

Antitumor Activity
Research has shown that complexes formed with 2,9-Dimethyl-1,10-phenanthroline exhibit antitumor properties . Studies involving in vitro testing on various cancer cell lines (including prostate, breast, and cervical cancers) have demonstrated significant cytotoxic effects. These findings suggest potential therapeutic applications in cancer treatment .

Antibacterial Properties
The compound also shows promise in combating antibiotic resistance through its metal complexes. These complexes can target bacterial biochemical pathways effectively, making them candidates for developing new antimicrobial agents .

Table 2: Summary of Biological Activities

Activity TypeDetails
AntitumorEffective against multiple cancer cell lines
AntibacterialActive against a broad spectrum of bacteria

Materials Science

Photocatalysis and Photovoltaics
2,9-Dimethyl-1,10-phenanthroline is utilized in the development of photocatalysts and photoelectric materials . Its optical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to facilitate electron transfer processes is critical for enhancing the efficiency of these devices .

Case Study 1: Copper Detection in Environmental Samples

In a study conducted to assess copper levels in environmental water samples using 2,9-Dimethyl-1,10-phenanthroline as a reagent, researchers achieved detection limits significantly lower than traditional methods. This advancement highlights the compound's utility in environmental monitoring.

Case Study 2: Anticancer Drug Development

A series of experiments were conducted using metal complexes of 2,9-Dimethyl-1,10-phenanthroline against various cancer cell lines. The results indicated that these complexes not only inhibited cell growth but also induced apoptosis in cancer cells. This research points towards the potential development of novel anticancer therapies based on this compound.

Mechanism of Action

The mechanism of action of 2,9-Dimethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the metal ions present .

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound without methyl groups at positions 2 and 9.

    4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at positions 4 and 7.

    2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: A more complex derivative with additional phenyl groups.

Uniqueness

2,9-Dimethyl-1,10-phenanthroline is unique due to its specific substitution pattern, which enhances its chelating ability and stability in forming metal complexes. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .

Biological Activity

2,9-Dimethyl-1,10-phenanthroline; nitric acid is a coordination compound that has garnered attention due to its potential biological activities. This compound is formed from the ligand 2,9-dimethyl-1,10-phenanthroline and nitric acid. Understanding its biological activity involves examining its antioxidant properties, antimicrobial effects, anticancer potential, and mechanisms of action.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The antioxidant capacity of 2,9-dimethyl-1,10-phenanthroline; nitric acid can be assessed using various assays:

Assay Type Mechanism Example Result
DPPH ScavengingMeasures radical scavenging abilityIC50 values can indicate effectiveness
FRAP (Ferric Reducing Antioxidant Power)Evaluates reducing power against ferric ionsHigher values indicate stronger activity
ORAC (Oxygen Radical Absorbance Capacity)Measures ability to scavenge peroxyl radicalsSignificant antioxidant capacity noted

Studies have shown that compounds with similar structures exhibit substantial antioxidant activity by inhibiting reactive oxygen species (ROS) and enhancing endogenous antioxidant enzymes .

Antimicrobial Properties

The antimicrobial effects of 2,9-dimethyl-1,10-phenanthroline; nitric acid have been explored against various pathogens. Its mechanism often involves disrupting microbial cell membranes and inducing cytotoxicity.

Key Findings:

  • Bacterial Activity : The compound demonstrates broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : In vitro studies have shown effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger, with mechanisms involving membrane disruption and intracellular pH alteration .

Anticancer Activity

The anticancer potential of 2,9-dimethyl-1,10-phenanthroline; nitric acid has been investigated in various cancer cell lines.

In Vitro Studies:

Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines, including:

  • A549 (Lung Cancer) : IC50 values indicate significant cytotoxicity.
  • MCF7 (Breast Cancer) : Effective in inhibiting cell proliferation.
Cell Line IC50 Value (µM) Mechanism of Action
A5492.01 ± 0.2Induction of apoptosis via ROS
MCF70.98 ± 0.2DNA intercalation and damage

The compound's mechanism may involve intercalation into DNA strands and induction of oxidative stress leading to apoptosis .

Case Studies

Several case studies highlight the biological activity of 2,9-dimethyl-1,10-phenanthroline; nitric acid:

  • Study on Antioxidant Mechanisms : A study demonstrated that the compound activates Nrf2 pathways leading to increased expression of antioxidant enzymes in human cells .
  • Antimicrobial Efficacy Against Mycobacterium tuberculosis : Research showed that metal complexes derived from this ligand exhibited enhanced activity against resistant strains of M. tuberculosis, outperforming standard treatments .
  • Cytotoxicity in Cancer Models : In vivo studies using Galleria mellonella larvae indicated that the compound significantly increased survival rates when treated with lethal doses of pathogens compared to controls .

Properties

CAS No.

921757-28-0

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

2,9-dimethyl-1,10-phenanthroline;nitric acid

InChI

InChI=1S/C14H12N2.HNO3/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2-1(3)4/h3-8H,1-2H3;(H,2,3,4)

InChI Key

KAJFNTBJLQPJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[N+](=O)(O)[O-]

Origin of Product

United States

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